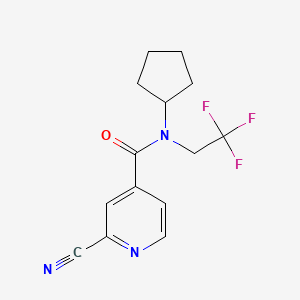

![molecular formula C5H4Cl2N4S B3017710 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride CAS No. 2225144-27-2](/img/structure/B3017710.png)

2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride" is a derivative of thiazolopyrimidine, a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The core structure of thiazolopyrimidine consists of a thiazole ring fused to a pyrimidine ring, which can be further modified to enhance its properties or to create new compounds with specific functions.

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives often involves the use of electrophilic building blocks that can facilitate ring closure to form the fused heterocyclic system. For example, the use of N-aryl-2-chloroacetamides as doubly electrophilic building blocks has been reported to yield thiazolo[3,2-a]pyrimidinone products through the elimination of by-products such as aniline or 2-aminobenzothiazole, with the structure of the products confirmed by analytical and spectral studies, including single crystal X-ray data . Similarly, the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene has been shown to produce thiazolo[3,2-a]pyrimidines in good yield, with their structures confirmed by 1H NMR spectroscopy and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is characterized by the presence of a thiazole ring fused to a pyrimidine ring. The confirmation of the molecular structure is crucial and is typically achieved through various spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the true structure of 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine was confirmed by density functional theory calculations of condensed Fukui indices .

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo a variety of chemical reactions, including substitution, cyclization, and reductive dechlorination. For example, the 5-chloro-derivative of thiazolo[4',5':4,5]thieno[3,2-d]pyrimidine can react with various amines to displace the chlorine atom, and reductive dechlorination can yield the parent heterocycle . Additionally, the synthesis of novel heterocyclic systems such as thiazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines has been achieved by treating amino derivatives of 2-aminothiazolo[5,4-d]pyrimidines with hydrazine hydrate and triethyl orthoesters .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives are influenced by their molecular structure and the substituents present on the rings. These properties include solubility, melting point, stability, and reactivity, which are important for their potential applications. The antibacterial activity of some derivatives has been evaluated, indicating that certain compounds exhibit promising activity against bacterial strains such as Staphylococcus aureus . Additionally, the use of ultrasound-promoted synthesis has been reported to enhance reaction rates and yields for the synthesis of thiadiazolopyrimidine derivatives, demonstrating the importance of reaction conditions in determining the physical and chemical properties of the final products .

Applications De Recherche Scientifique

Antibacterial Applications

- Etemadi et al. (2016) demonstrated the potential antibacterial activity of derivatives of 2-chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride, highlighting their value as antibacterial agents (Etemadi et al., 2016).

Molluscicidal Properties

- El-bayouki and Basyouni (1988) explored the molluscicidal properties of thiazolo[5,4-d]pyrimidines, providing insights into their potential use in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

Fluorescence Characteristics

- Ebrahimpour et al. (2017) investigated the fluorescence characteristics of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives, finding that some showed significant fluorescence intensity, suggesting potential applications in imaging and diagnostics (Ebrahimpour et al., 2017).

Antimicrobial Activity

- El-Gazzar et al. (2008) synthesized derivatives showing promising antibacterial and antifungal activities, indicating their potential in antimicrobial therapies (El-Gazzar et al., 2008).

Anticancer Activity

- Becan and Wagner (2012) synthesized thiazolo[4,5-d]pyrimidine-2-one derivatives and evaluated their cytotoxic activity, identifying compounds with significant anticancer potential (Becan & Wagner, 2012).

- Becan et al. (2022) further evaluated the anticancer activity of thiazolo[4,5-d]pyrimidine derivatives, discovering compounds with significant antiproliferative activity against various cancer cell lines (Becan et al., 2022).

Synthesis and Properties

- Harutyunyan et al. (2015) worked on the synthesis of new benzo[4,5]thiazolo[3,2-a]pyrimidine derivatives, potentially expanding the range of applications for these compounds (Harutyunyan et al., 2015).

Safety and Hazards

Orientations Futures

Thiazolopyrimidines, including “2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their huge synthetic potential and the ability to readily modify the thiazolo[3,2-a]pyrimidine moiety by introducing new binding sites make them extremely useful in optimizing the interaction between the ligand and biological target .

Propriétés

IUPAC Name |

2-chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4S.ClH/c6-4-9-3-2(11-4)1-8-5(7)10-3;/h1H,(H2,7,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYXUTLDNWPIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=C(S2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

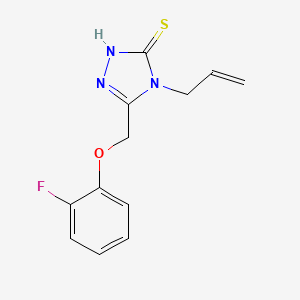

![Ethyl 2-[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3017628.png)

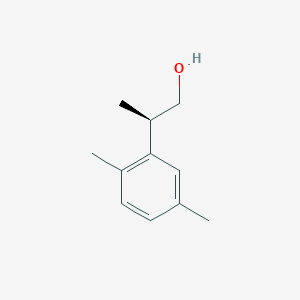

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)

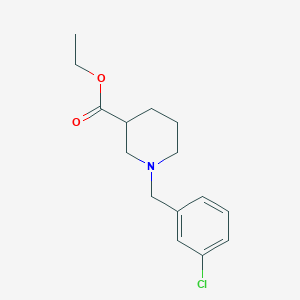

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)

![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)